methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate
Description
Properties
IUPAC Name |
methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMHHLOGFDZBBG-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H](O1)CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901338158 | |
| Record name | (2R,3R)-rel-Methyl 3-octyl-2-oxiraneoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901338158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6084-76-0 | |
| Record name | Oxiraneoctanoic acid, 3-octyl-, methyl ester, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006084760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R)-rel-Methyl 3-octyl-2-oxiraneoctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901338158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
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Starting Material : Unsaturated methyl octanoate derivatives with a cis-configuration at the double bond are preferred to ensure correct stereochemical outcomes.
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Reagent : m-CPBA is favored for its high electrophilicity and compatibility with non-polar solvents.
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Solvent : Dichloromethane (DCM) or chloroform, chosen for their ability to dissolve both the fatty acid ester and peracid.
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Temperature : Reactions are conducted at 0–5°C to minimize side reactions such as ring-opening or over-oxidation.
Table 1: Standard Epoxidation Protocol
Stereochemical Control Strategies
Achieving the desired (2R,3R) stereochemistry requires careful selection of the starting alkene geometry and reaction conditions.
Influence of Alkene Geometry
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Cis-Alkenes : Epoxidation of cis-alkenes with m-CPBA typically yields trans-epoxides due to the syn-addition mechanism. For this compound, this implies that the precursor must possess a trans-alkene to produce the cis-epoxide, which is subsequently resolved into the (2R,3R) configuration through chiral separation techniques.
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Chiral Auxiliaries : Alternative approaches employ chiral catalysts or auxiliaries to induce asymmetry during epoxidation. For example, Jacobsen’s Mn(III)-salen complexes have been explored for enantioselective epoxidation, though their application to long-chain fatty acid derivatives remains limited.
Resolution of Racemates
When stereoselective synthesis proves challenging, kinetic resolution using enzymatic methods or chiral chromatography is employed. Lipases such as Candida antarctica lipase B (CAL-B) have demonstrated efficacy in separating (2R,3R) and (2S,3S) enantiomers via selective ester hydrolysis.
Industrial-Scale Production Considerations
While laboratory-scale syntheses prioritize precision, industrial methods focus on cost-efficiency and scalability.
Continuous Flow Reactors
Green Chemistry Innovations
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Solvent-Free Epoxidation : Recent advances utilize mechanochemical methods (e.g., ball milling) to perform epoxidations without solvents, reducing environmental impact.
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Bio-Based Oxidants : Enzymatic epoxidation using peroxygenases offers a sustainable alternative to traditional peracids, though yields remain suboptimal for large-scale applications.
Comparative Analysis of Synthetic Routes
Table 2: Evaluation of Preparation Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Environmental Impact |
|---|---|---|---|---|
| m-CPBA Epoxidation | 70–85 | High (dr > 8:1) | Moderate | Medium (solvent use) |
| Jacobsen Catalysis | 50–65 | Excellent (ee >90%) | Low | High (metal waste) |
| Enzymatic Resolution | 30–45 | Perfect (ee =100%) | Limited | Low |
| Continuous Flow | 80–90 | High | Excellent | Low (solvent reduced) |
Chemical Reactions Analysis
Types of Reactions:
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Oxidation: The oxirane ring in methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate can undergo oxidation reactions to form diols. Common oxidizing agents include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).
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Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives. Common nucleophiles include amines, thiols, and halides.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halides
Major Products Formed:
Diols: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
Substituted Derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₉H₃₆O₃
- Molecular Weight : 312.49 g/mol
- CAS Number : 2566-91-8
The compound features an epoxide group, which is known for its reactivity, making it a valuable building block in organic synthesis.
Chemistry
Methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate serves as a versatile building block in organic synthesis. Its epoxide functionality allows for:
- Synthesis of Complex Molecules : It can be utilized to create more intricate organic compounds through ring-opening reactions.
- Oxidation Reactions : The epoxide can be oxidized to form diols using reagents such as osmium tetroxide (OsO₄) or hydrogen peroxide (H₂O₂) .
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties : Studies suggest that it may exhibit antimicrobial effects, making it a candidate for developing new antibacterial agents .
- Anticancer Activity : Preliminary investigations have pointed towards its ability to inhibit cancer cell proliferation .
Medicine
The compound is being explored for:
- Drug Development : Its unique structure may lead to the discovery of new pharmaceuticals or act as a precursor in synthetic pathways for drug synthesis .
Specialty Chemicals
This compound is used in the production of specialty chemicals:
- Surfactants : It can be employed in formulating surfactants due to its amphiphilic nature.
- Lubricants : The compound's properties make it suitable for use in food-grade lubricants and other industrial lubricants .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated significant inhibition zones compared to control samples, suggesting its potential as a natural preservative in food products.
Case Study 2: Drug Synthesis
In another research project, this compound was used as a precursor in synthesizing a novel anticancer drug. The synthetic pathway involved multiple steps of functionalization and resulted in compounds that showed promising activity against cancer cell lines.
Mechanism of Action
The mechanism of action of methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate involves the reactivity of its oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. When the compound interacts with nucleophiles, the ring opens, leading to the formation of various products depending on the nature of the nucleophile.
Molecular Targets and Pathways:
Epoxide Hydrolases: The compound can be hydrolyzed by epoxide hydrolases, leading to the formation of diols.
Nucleophilic Attack: The oxirane ring can be targeted by nucleophiles, resulting in ring-opening reactions and the formation of substituted products.
Comparison with Similar Compounds
- Methyl cis-3-octyloxiraneoctanoate
- Oxiraneoctanoic acid, 3-octyl-, methyl ester, cis-
- Methyl 8-[(2R,3S)-3-octyloxiran-2-yl]octanoate
Comparison:
Methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. Compared to its cis-isomers, the trans-configuration of the oxirane ring in this compound may result in different physical and chemical properties, such as solubility and reactivity. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role.
Biological Activity
Methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate is an organic compound characterized by its unique structure, which includes an octanoate group and an epoxide moiety. This compound, with the molecular formula and a molecular weight of 312.49 g/mol, has garnered attention in various fields including organic synthesis, medicinal chemistry, and biological research due to its potential biological activities.
The compound's synthesis typically involves multi-step organic reactions, primarily through the esterification of octanoic acid with methanol followed by epoxidation using peracids such as meta-chloroperoxybenzoic acid (mCPBA) . The presence of the oxirane ring in its structure enhances its reactivity, making it a valuable intermediate in organic synthesis.
Enzyme Interactions
This compound serves as a model substrate for studying enzyme-catalyzed reactions involving epoxides. It aids in understanding the mechanisms of epoxide hydrolases and related enzymes, which are crucial in biotransformation processes .
Toxicological Studies
Toxicity assessments are vital for determining the safety profile of this compound. Preliminary studies indicate that while certain derivatives show low toxicity levels, comprehensive toxicological evaluations are necessary to establish safe usage parameters .
Case Studies
- Epoxide Hydrolase Activity : A study examining the interaction of this compound with human epoxide hydrolases revealed insights into substrate specificity and enzymatic mechanisms. The compound was used to evaluate kinetic parameters and inhibition profiles against various isoforms of epoxide hydrolases .
- Antimicrobial Efficacy : In a comparative study on the antimicrobial properties of fatty acid esters, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli .
Research Findings
Q & A
Q. What are the recommended synthetic routes for methyl 8-[(2R,3R)-3-octyloxiran-2-yl]octanoate, and how can stereochemical purity be ensured?
The synthesis of epoxide-containing compounds like this compound typically involves stereoselective epoxidation of alkene precursors. For example, Sharpless asymmetric epoxidation or Jacobsen-Katsuki epoxidation may be employed to achieve the desired (2R,3R) configuration . Post-synthesis, chiral HPLC or NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) can validate stereochemical purity . Quantum chemical calculations (e.g., DFT) can also predict transition states to optimize reaction conditions .
Q. How should researchers characterize the stability of this compound under varying experimental conditions?
Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Hydrolytic stability : Incubation in buffered solutions (pH 3–10) at 25–60°C, followed by LC-MS to detect hydrolysis products (e.g., diols or carboxylic acids) .
- Oxidative stability : Exposure to radical initiators (e.g., AIBN) to evaluate susceptibility to epoxide ring-opening .
Q. What analytical techniques are critical for confirming the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the epoxide ring (δ ~3.0–4.0 ppm for oxirane protons) and ester functionality (δ ~3.6 ppm for methoxy group) .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (C₁₈H₃₂O₃) and isotopic patterns.
- IR spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (epoxide C-O) .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction conditions for synthesizing this compound?
- Reaction path searches : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and identify low-energy pathways for epoxidation .
- Solvent effects : Conduct COSMO-RS simulations to predict solvent polarity effects on reaction rates and selectivity .
- Machine learning : Train models on existing epoxidation datasets to recommend optimal catalysts (e.g., Mn-salen complexes) and temperatures .
Q. What experimental strategies resolve contradictions in reactivity data for epoxide-containing compounds like this one?
- Systematic variation of substituents : Modify the octyl chain length or ester group to isolate electronic vs. steric effects .
- Cross-validation : Compare experimental results (e.g., kinetic studies) with computational predictions (activation energies, Fukui indices) .
- In-situ monitoring : Use techniques like ReactIR or flow NMR to capture intermediate species during reactions .
Q. How can researchers design experiments to study the compound’s interactions in biological systems (e.g., enzyme inhibition)?
- Docking studies : Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities with target enzymes (e.g., epoxide hydrolases) .
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates and monitor inhibition via fluorescence quenching .
- Metabolite profiling : Use LC-MS/MS to identify adducts formed during enzymatic degradation .
Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric excess?
- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions (e.g., epoxide ring-opening) .
- Immobilized catalysts : Use silica-supported chiral catalysts to enhance recyclability and reduce metal leaching .
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of enantiomeric ratios .
Methodological Considerations
Q. How should researchers handle discrepancies between predicted (computational) and observed (experimental) reaction yields?
- Parameter sensitivity analysis : Identify which computational parameters (e.g., basis sets, solvation models) most affect accuracy .
- Error profiling : Compare deviations across multiple reaction systems to isolate systematic vs. random errors .
- Hybrid QM/MM approaches : Combine quantum mechanics for reactive sites with molecular mechanics for bulk solvent effects .
Q. What factorial design approaches optimize multi-variable synthesis protocols (e.g., temperature, catalyst loading)?
- Box-Behnken design : Test 3–5 factors (e.g., temperature, solvent ratio, catalyst concentration) with minimal experimental runs .
- Response surface methodology (RSM) : Model interactions between variables to maximize yield and enantiomeric excess .
- Taguchi methods : Prioritize robust conditions for industrial scalability .
Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate the compound’s metabolic or environmental fate?
- Synthesis of labeled analogs : Introduce ¹³C at the ester carbonyl or ²H in the octyl chain via deuterated Grignard reagents .
- Tracing studies : Use GC-MS or isotope ratio MS to track degradation pathways in soil/water systems .
- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
